

urolithin M5 neuraminidase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: December 2025



An Application Note and Protocol for the **Urolithin M5** Neuraminidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation. Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. **Urolithin M5**, a natural compound, has been identified as an inhibitor of influenza virus neuraminidase, demonstrating antiviral activity both in vitro and in vivo[1][2][3]. This document provides a detailed protocol for assessing the neuraminidase inhibitory activity of **urolithin M5** using a fluorescence-based assay.

Principle of the Assay

The assay quantifies the inhibitory effect of **urolithin M5** on neuraminidase activity. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU)[4][5]. The fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like **urolithin M5**, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value is determined by measuring the fluorescence at various concentrations of the inhibitor[4][5].



Materials and Reagents

- Urolithin M5[6]
- Neuraminidase (from influenza virus or commercially available)
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[4]
- 4-Methylumbelliferone (4-MU) (for standard curve)[4]
- Oseltamivir carboxylate (positive control)[1]
- Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[4]
- Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[4]
- Dimethyl sulfoxide (DMSO)[2][6]
- Black, flat-bottom 96-well microplates[7]
- Fluorometer (plate reader) with excitation at ~355-365 nm and emission at ~450-460 nm[4]
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental ProtocolsPreparation of Reagents

- **Urolithin M5** Stock Solution: **Urolithin M5** is poorly soluble in water but soluble in DMSO[2] [6]. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C.
- Positive Control (Oseltamivir Carboxylate) Stock Solution: Prepare a stock solution (e.g., 1 mM) in assay buffer or water. Aliquot and store at -20°C[7].
- Neuraminidase Working Solution: Dilute the neuraminidase enzyme in cold assay buffer to a
 concentration that gives a robust fluorescent signal within the linear range of the instrument.
 The optimal concentration should be determined empirically in a preliminary NA activity
 assay[4].



- MUNANA Substrate Working Solution: Prepare a 100 μM working solution of MUNANA in assay buffer. Protect from light and keep on ice[4].
- 4-MU Standard Curve Solutions: Prepare a series of dilutions of 4-MU in assay buffer (e.g., from 0 to 200 μM) to generate a standard curve for quantifying the product of the enzymatic reaction[4].

Neuraminidase Inhibition Assay

- Prepare Serial Dilutions of Urolithin M5:
 - Perform serial dilutions of the urolithin M5 stock solution in assay buffer to achieve a
 range of desired final concentrations for the assay (e.g., 0.1 μM to 100 μM). Ensure the
 final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent
 effects on enzyme activity.
 - Prepare dilutions for the positive control (oseltamivir) in a similar manner.
- Assay Plate Setup:
 - Add 25 μL of assay buffer to all wells of a 96-well black microplate.
 - Add 25 μL of the serially diluted **urolithin M5**, positive control, or solvent control (assay buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
 - Include "no enzyme" control wells (containing substrate but no enzyme) and "enzyme only" control wells (containing enzyme and substrate but no inhibitor).
- Enzyme Addition and Incubation:
 - Add 50 μL of the diluted neuraminidase enzyme solution to all wells except the "no enzyme" controls.
 - Mix gently by tapping the plate.
 - Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.



- Substrate Addition and Reaction:
 - \circ Add 50 µL of the 100 µM MUNANA substrate solution to all wells.
 - Incubate the plate at 37°C for 60 minutes. Protect the plate from light[7].
- Stopping the Reaction and Measuring Fluorescence:
 - Stop the reaction by adding 50 μ L of the stop solution to each well[4].
 - Read the fluorescence on a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm[4].

Data Presentation Quantitative Data Summary

The results of the neuraminidase inhibition assay can be summarized in the following table. IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase activity.

Compound	Target Neuraminidase (Virus Strain)	IC50 (μM)	Positive Control (Oseltamivir) IC50 (nM)	Reference
Urolithin M5	Influenza A/WSN/33 (H1N1)	TBD	19.17	[1]
Urolithin M5	Influenza A/PR8/34 (H1N1)	TBD	62.3	[1]
Urolithin M5	Influenza A/HK68/68 (H3N2)	TBD	30.7	[1]

TBD (To Be Determined): These values would be obtained from the experimental results.



Data Analysis

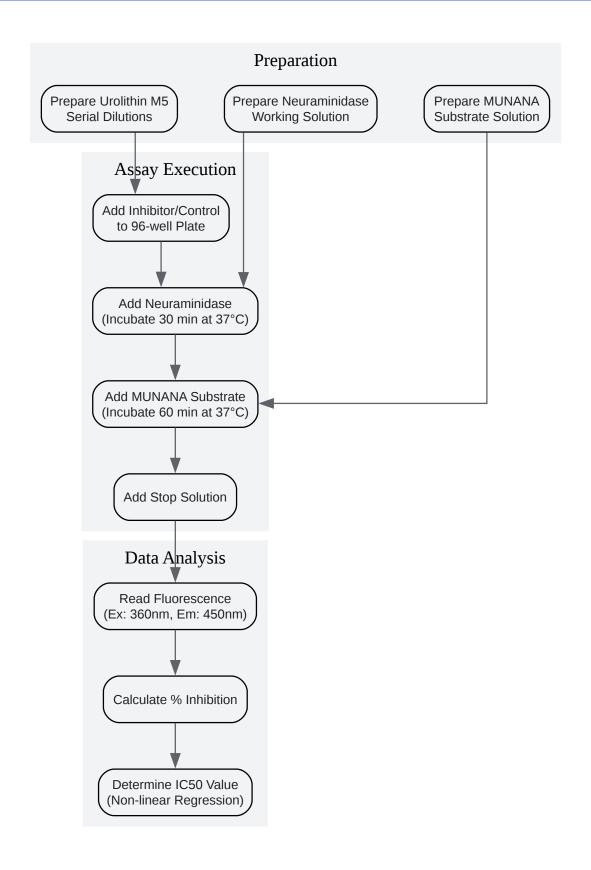
- Background Subtraction: Subtract the average fluorescence reading of the "no enzyme" control wells from all other readings.
- Percentage of Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of **urolithin M5** using the following formula:

% Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme only control)] x 100

- IC50 Determination:
 - Plot the percentage of inhibition against the logarithm of the urolithin M5 concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Visualizations Experimental Workflow



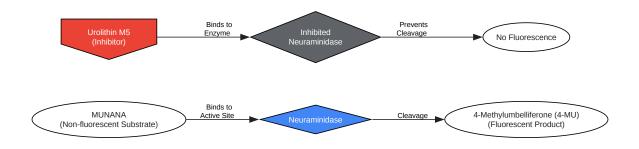


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Caption: Workflow for the Urolithin M5 Neuraminidase Inhibition Assay.



Mechanism of Inhibition



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Caption: Inhibition of Neuraminidase by Urolithin M5.

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- To cite this document: BenchChem. [urolithin M5 neuraminidase inhibition assay protocol].
 BenchChem, [2025]. [Online PDF]. Available at:
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